2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]quinolin-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of complex quinolinone derivatives often involves multi-step pathways starting from simpler aromatic compounds like anilines or nitroaniline. For example, derivatives similar to the compound have been synthesized through pathways that begin with 2-nitroaniline, leading to the formation of intricate structures through a series of reactions including cyclization and substitution (Guillon et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms, which are crucial for understanding the compound's reactivity and interactions (Guillon et al., 2020).
Chemical Reactions and Properties
Compounds of this nature can participate in various chemical reactions, including three-component syntheses, which involve combining different molecular fragments to build complex structures. These reactions are essential for diversifying the chemical space and exploring new pharmacological activities (Lisovenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular composition and arrangement. These properties are essential for understanding the compound's behavior in different environments and its formulation for potential applications (Guillon et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds have shown a range of biological activities, which can be attributed to their chemical properties and how they interact with biological targets (Guillon et al., 2020).
properties
IUPAC Name |
3-methyl-9-[2-(2-methyl-4-oxoquinolin-1-yl)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-10-17(24)15-6-3-4-7-16(15)23(14)11-18(25)22-9-5-8-20(13-22)12-21(2)19(26)27-20/h3-4,6-7,10H,5,8-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJXCXGTMVDLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCCC4(C3)CN(C(=O)O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]quinolin-4(1H)-one |
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